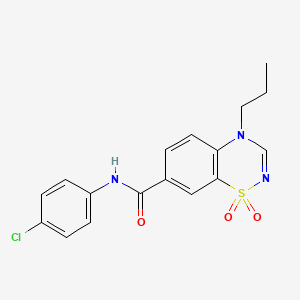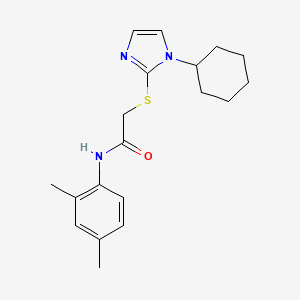![molecular formula C27H30N4O4 B14968745 2-{3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(4-acetylphenyl)propanamide](/img/structure/B14968745.png)
2-{3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(4-acetylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone under acidic conditions to form the quinoxaline ring.
Amidation: The final step involves the coupling of the quinoxaline derivative with N-cyclohexylacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the quinoxaline core.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Products include quinoxaline N-oxides and phenyl ketones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
科学的研究の応用
N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
類似化合物との比較
Similar Compounds
- N-(4-ACETYLPHENYL)-3-CYCLOHEXYLPROPANAMIDE
- 4-ACETYLPHENYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE
- 4-ACETYLPHENYL N-(4-METHOXYPHENYL)CARBAMATE
Uniqueness
N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE is unique due to its specific quinoxaline core and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research in medicinal chemistry and pharmacology.
特性
分子式 |
C27H30N4O4 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-acetylphenyl)propanamide |
InChI |
InChI=1S/C27H30N4O4/c1-17(26(34)28-21-15-13-20(14-16-21)18(2)32)30-24-12-8-7-11-23(24)29-25(27(30)35)31(19(3)33)22-9-5-4-6-10-22/h7-8,11-17,22H,4-6,9-10H2,1-3H3,(H,28,34) |
InChIキー |
SQJXKMXPVDACIW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C3=CC=CC=C3N=C(C2=O)N(C4CCCCC4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14968671.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B14968679.png)
![7-(1-Benzofuran-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968694.png)
![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968695.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide](/img/structure/B14968711.png)
![N-(3-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14968713.png)
![1-(benzylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B14968723.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline](/img/structure/B14968726.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B14968751.png)
![3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid](/img/structure/B14968752.png)

